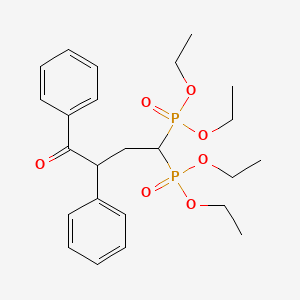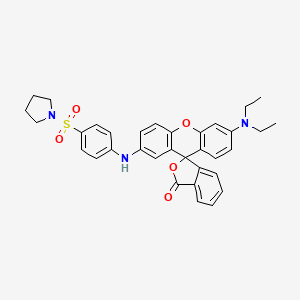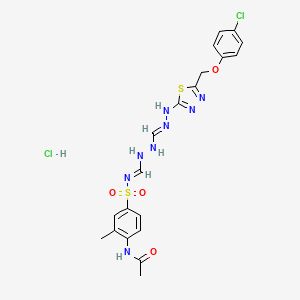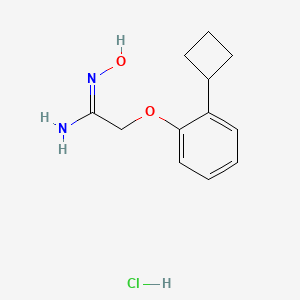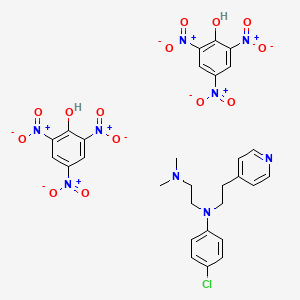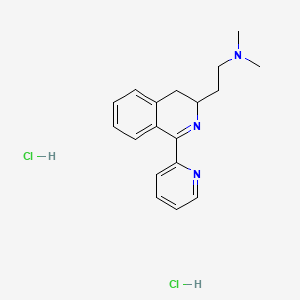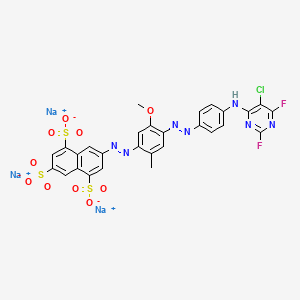
1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a thienyl group attached to a triazolo-benzoxazine scaffold, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thienyl-substituted hydrazonoyl halides with benzoxazine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts such as triethylamine and solvents like ethanol or acetonitrile to facilitate the cyclization process .
Industrial production methods for this compound may involve optimization of the reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Analyse Chemischer Reaktionen
1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or methanol. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Medicine: Its potential as a pharmacophore has been explored in the design of novel drugs targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, leading to changes in cell signaling and function .
Vergleich Mit ähnlichen Verbindungen
1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine can be compared with other similar heterocyclic compounds such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
1,3,4-Thiadiazole: Exhibits a broad spectrum of biological activities, including antimicrobial and anticancer effects.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine: Studied for its pharmacological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the combination of thienyl and triazolo-benzoxazine moieties, which impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
93299-72-0 |
|---|---|
Molekularformel |
C13H9N3OS |
Molekulargewicht |
255.30 g/mol |
IUPAC-Name |
1-thiophen-2-yl-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazine |
InChI |
InChI=1S/C13H9N3OS/c1-2-5-10-9(4-1)16-12(8-17-10)14-15-13(16)11-6-3-7-18-11/h1-7H,8H2 |
InChI-Schlüssel |
ULIWGJAXQWZSFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=NN=C(N2C3=CC=CC=C3O1)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



